molecular formula C16H12N2O3 B5144618 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

Cat. No. B5144618
M. Wt: 280.28 g/mol
InChI Key: BYSJQOKRERVOLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid, also known as NOR, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and inhibiting it can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

Mechanism of Action

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid inhibits PARP by binding to the enzyme's catalytic domain. PARP plays a crucial role in DNA repair, and inhibiting it leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to induce DNA damage by inhibiting the repair of DNA double-strand breaks.
Biochemical and Physiological Effects:
2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to induce apoptosis (programmed cell death) in several cancer cell lines. It has also been shown to inhibit the growth of several types of cancer cells, including breast, ovarian, and lung cancer cells. 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to enhance the cytotoxicity of several chemotherapeutic agents and radiation therapy. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to sensitize cancer cells to immunotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is its potent and selective inhibition of PARP. This makes it a useful tool for studying the role of PARP in DNA repair and cancer therapy. However, one limitation of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new analogs of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid with improved solubility and potency. Another direction is the investigation of the role of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid in combination with other cancer therapies, such as immunotherapy and targeted therapy. Finally, the use of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid in clinical trials for the treatment of cancer is an important future direction.

Synthesis Methods

The synthesis of 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid involves a multi-step process that starts with the reaction of 2,6-dichloro-4-phenylpyridine with methylamine to form 2-methyl-4-phenylpyridine. This intermediate is then reacted with ethyl oxalyl chloride to form the corresponding diester, which is then hydrolyzed to yield 2-methyl-4-phenylpyridine-3-carboxylic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-3-picoline to yield 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid.

Scientific Research Applications

2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively studied for its potential use in cancer therapy. It has been shown to enhance the cytotoxicity of several chemotherapeutic agents, including temozolomide, cisplatin, and doxorubicin. 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has also been shown to enhance the cytotoxicity of radiation therapy in several cancer cell lines. In addition, 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to sensitize cancer cells to immunotherapy by increasing the expression of programmed death-ligand 1 (PD-L1).

properties

IUPAC Name

2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-12(16(20)21)9-13-14(17-10)7-8-18(15(13)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSJQOKRERVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid

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